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Compound of Interest

Compound Name: Piperonylamine

Cat. No.: B131076 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for

Piperonylamine (also known as 3,4-methylenedioxybenzylamine), a key intermediate in the

synthesis of various pharmaceuticals and agrochemicals. The interpretation of Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for the

structural elucidation and purity assessment of this compound. This document presents a

detailed examination of its spectroscopic characteristics, supported by experimental protocols

and data visualizations.

Spectroscopic Data Summary
The structural confirmation of Piperonylamine (C₈H₉NO₂) is achieved through the combined

analysis of ¹H NMR, ¹³C NMR, IR, and MS data. The quantitative data from these techniques

are summarized in the tables below for clarity and comparative analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ Frequency: 399.65 MHz
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

6.785 d 1H Ar-H

6.73 dd 1H Ar-H

6.72 d 1H Ar-H

5.883 s 2H O-CH₂-O

3.724 s 2H Ar-CH₂-N

1.44 s 2H NH₂

Table 1: ¹H NMR data for Piperonylamine.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ (Predicted based on analogous structures)

Chemical Shift (ppm) Assignment

~147.8 Ar-C-O

~146.5 Ar-C-O

~135.0 Ar-C-CH₂

~121.5 Ar-CH

~108.5 Ar-CH

~108.0 Ar-CH

~101.0 O-CH₂-O

~46.0 Ar-CH₂-N

Table 2: Predicted ¹³C NMR data for Piperonylamine.

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3360-3280 Medium, sharp (doublet) N-H stretch (primary amine)

3030 Medium Aromatic C-H stretch

2920, 2850 Medium Aliphatic C-H stretch

1600, 1490, 1440 Medium to strong
Aromatic C=C skeletal

vibrations

1250 Strong
Asymmetric C-O-C stretch

(aromatic ether)

1040 Strong
Symmetric C-O-C stretch

(aromatic ether)

930 Medium O-CH₂-O bend

810 Strong
C-H out-of-plane bend

(aromatic)

Table 3: IR absorption data for Piperonylamine.

Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment

151 36 [M]⁺ (Molecular Ion)

135 100 [M - NH₂]⁺

105 20 [M - NH₂ - CH₂O]⁺

77 30 [C₆H₅]⁺

51 10 [C₄H₃]⁺

Table 4: Mass spectrometry data for Piperonylamine.[2]
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Spectroscopic Data Interpretation Workflow
The following diagram illustrates the logical workflow for the interpretation of spectroscopic data

to elucidate the structure of an organic compound like Piperonylamine.
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Spectroscopic Data Interpretation Workflow

Data Acquisition

Data Analysis

Structure Elucidation

Sample Preparation

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

NMR Spectra Analysis
- Chemical Shift

- Integration
- Multiplicity

IR Spectrum Analysis
- Functional Groups

MS Spectrum Analysis
- Molecular Ion Peak

- Fragmentation Pattern

Identify Structural Fragments

Determine Connectivity

Propose Structure

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Data Interpretation.
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Detailed Spectroscopic Interpretation
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of Piperonylamine provides key information about the proton

environment in the molecule.[1]

Aromatic Protons (6.72-6.785 ppm): The signals in this region correspond to the three

protons on the benzene ring. The distinct doublet and doublet of doublets patterns arise from

the ortho and meta coupling between these protons, confirming a 1,2,4-trisubstituted

benzene ring.

Methylenedioxy Protons (5.883 ppm): The sharp singlet integrating to two protons is

characteristic of the two equivalent protons of the methylenedioxy group (-O-CH₂-O-).

Benzylic Protons (3.724 ppm): The singlet integrating to two protons is assigned to the

methylene group adjacent to the aromatic ring and the nitrogen atom (Ar-CH₂-N). The singlet

nature indicates no adjacent protons.

Amine Protons (1.44 ppm): The broad singlet integrating to two protons corresponds to the

primary amine (-NH₂) protons. The broadness is due to quadrupole broadening from the

nitrogen atom and potential hydrogen exchange.

¹³C NMR Spectrum Analysis
The predicted ¹³C NMR spectrum further supports the proposed structure.

Aromatic Carbons (~108-148 ppm): Six distinct signals are expected for the aromatic

carbons. The two carbons attached to the oxygen atoms of the methylenedioxy group (Ar-C-

O) are expected to be the most downfield. The carbon attached to the benzylic methylene

group (Ar-C-CH₂) will also be downfield, while the three protonated aromatic carbons (Ar-

CH) will appear at higher field strengths.

Methylenedioxy Carbon (~101.0 ppm): A single peak is expected for the carbon of the -O-

CH₂-O- group.

Benzylic Carbon (~46.0 ppm): The carbon of the Ar-CH₂-N group is expected in this region.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b131076?utm_src=pdf-body
https://www.rsc.org/suppdata/dt/b9/b913393c/b913393c.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IR Spectrum Analysis
The IR spectrum reveals the presence of key functional groups in Piperonylamine.

N-H Stretch (3360-3280 cm⁻¹): The characteristic doublet in this region is a clear indication

of a primary amine (-NH₂).

Aromatic C-H Stretch (3030 cm⁻¹): This absorption confirms the presence of C-H bonds on

an aromatic ring.

Aliphatic C-H Stretch (2920, 2850 cm⁻¹): These peaks correspond to the C-H stretching

vibrations of the methylene groups.

Aromatic C=C Skeletal Vibrations (1600, 1490, 1440 cm⁻¹): These absorptions are

characteristic of the benzene ring.

C-O-C Stretch (1250, 1040 cm⁻¹): The strong absorptions in this region are indicative of the

asymmetric and symmetric stretching of the aromatic ether linkage in the methylenedioxy

group.

Mass Spectrum Analysis
The mass spectrum provides the molecular weight and fragmentation pattern of

Piperonylamine.[2]

Molecular Ion Peak ([M]⁺ at m/z 151): The peak at m/z 151 corresponds to the molecular

weight of Piperonylamine (151.16 g/mol ), confirming its molecular formula.[2]

Base Peak ([M - NH₂]⁺ at m/z 135): The most abundant fragment results from the loss of the

amino group (-NH₂), a common fragmentation pathway for primary amines, leading to the

stable benzyl cation.

Other Fragments: The peaks at m/z 105 and 77 correspond to further fragmentation of the

aromatic ring system.

Experimental Protocols
Detailed methodologies for the key experiments are provided below.
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NMR Spectroscopy
Sample Preparation: A small amount of Piperonylamine (5-10 mg) is dissolved in

approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS)

as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz spectrometer.

Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1 second,

and an acquisition time of 4 seconds. Typically, 16 to 64 scans are co-added to achieve a

good signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, typically

at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum. A

45° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds are

common parameters. A larger number of scans (e.g., 1024 or more) is usually required due

to the low natural abundance of the ¹³C isotope.

IR Spectroscopy
Sample Preparation (Thin Film): As Piperonylamine is a liquid at room temperature, a drop

of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr)

plates to form a thin film.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A

background spectrum of the clean salt plates is recorded first and automatically subtracted

from the sample spectrum.

Mass Spectrometry
Sample Introduction: A dilute solution of Piperonylamine in a volatile solvent (e.g., methanol

or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion

probe or through a gas chromatograph (GC-MS).

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample

is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and

fragmentation.
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The abundance of each ion is measured by a detector, and the data is plotted as

a mass spectrum.

Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a

definitive structural confirmation of Piperonylamine. The ¹H NMR spectrum details the proton

environment, the IR spectrum identifies the key functional groups (primary amine, aromatic

ring, and ether linkage), and the mass spectrum confirms the molecular weight and provides

characteristic fragmentation patterns. This comprehensive spectroscopic profile is essential for

quality control, reaction monitoring, and regulatory submissions in the chemical and

pharmaceutical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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